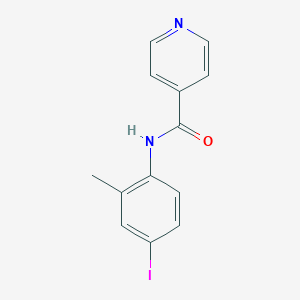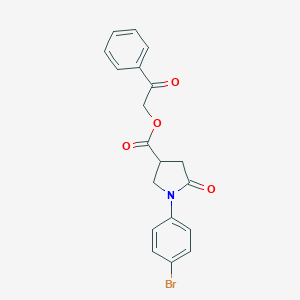![molecular formula C19H17NO2 B271361 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline, also known as A-85380, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been found to have potential therapeutic applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The purpose of
Mecanismo De Acción
The mechanism of action of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline involves its binding to the nAChRs in the brain. The compound has been found to selectively bind to the α4β2 subtype of nAChRs, which are abundant in the hippocampus and cortex regions of the brain. This binding results in the activation of the receptor and subsequent release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in the brain. It has been found to enhance cognitive function, learning, and memory in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been found to have potential therapeutic applications in the treatment of schizophrenia, as it has been found to reduce the positive symptoms of the disorder such as hallucinations and delusions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline is its selectivity for the α4β2 subtype of nAChRs, which allows for more targeted therapeutic applications. However, one of the main limitations of the compound is its relatively low yield in the synthesis method, which can make it difficult to produce large quantities for lab experiments.
Direcciones Futuras
There are a number of future directions for the research and development of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another potential direction is the investigation of the compound's potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound in the brain, which could lead to the development of more targeted therapeutic applications.
Métodos De Síntesis
The synthesis of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline involves the reaction of 2,3-dimethoxybenzaldehyde with nitromethane and a subsequent reduction of the nitro group to an amine. The resulting amine is then reacted with isoquinoline in the presence of a palladium catalyst to yield the final product. The overall yield of the synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to act as a selective agonist for the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, learning, and memory. The compound has also been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Fórmula molecular |
C19H17NO2 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-9-5-7-15(19(18)22-2)10-11-17-16-8-4-3-6-14(16)12-13-20-17/h3-13H,1-2H3/b11-10+ |
Clave InChI |
QSJOMUILXIIUFZ-ZHACJKMWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=C/C2=NC=CC3=CC=CC=C32 |
SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC=CC3=CC=CC=C32 |
SMILES canónico |
COC1=CC=CC(=C1OC)C=CC2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)


![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)



![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
